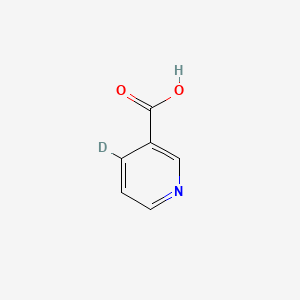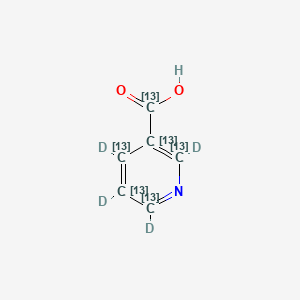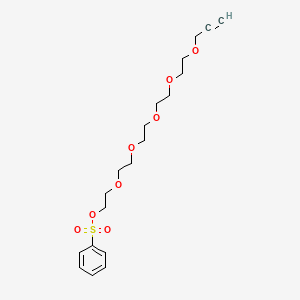
3,6,9,12,15-Pentaoxaoctadec-17-YN-1-OL 1-benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15-Pentaoxaoctadec-17-YN-1-OL 1-benzenesulfonate, commonly known as PBD-17, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. PBD-17 is a versatile compound that has shown potential in various applications, including biomedical research, drug delivery, and material science.
Wirkmechanismus
The mechanism of action of PBD-17 is not fully understood. However, studies have shown that PBD-17 can interact with cell membranes and alter their properties. PBD-17 has also been shown to have an effect on the activity of enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects:
PBD-17 has been shown to have a range of biochemical and physiological effects. Studies have shown that PBD-17 can induce apoptosis, or programmed cell death, in cancer cells. PBD-17 has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PBD-17 in lab experiments is its versatility. PBD-17 can be used in a range of applications, including drug delivery and biosensing. However, the synthesis of PBD-17 can be challenging, and the compound can be expensive to produce. Additionally, the mechanism of action of PBD-17 is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on PBD-17. One area of interest is the development of new drug delivery systems using PBD-17. Researchers are also interested in exploring the potential of PBD-17 in the treatment of inflammatory diseases. Additionally, there is interest in studying the mechanism of action of PBD-17 in more detail to better understand its potential applications.
Synthesemethoden
The synthesis of PBD-17 involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing PBD-17 is through the reaction of 1-bromo-3,6,9,12,15-pentaoxaoctadec-17-yne with sodium benzenesulfonate. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, under an inert atmosphere.
Wissenschaftliche Forschungsanwendungen
PBD-17 has shown potential in various scientific research applications. One of the most promising applications of PBD-17 is in the field of drug delivery. PBD-17 has been used to encapsulate drugs and deliver them to targeted cells in the body. PBD-17 has also been used in the development of biosensors, which can detect specific molecules in biological samples.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O8S/c1-2-8-22-9-10-23-11-12-24-13-14-25-15-16-26-17-18-27-28(20,21)19-6-4-3-5-7-19/h1,3-7H,8-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGNAIXOLZMPNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676101 |
Source


|
| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215741-85-7 |
Source


|
| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)
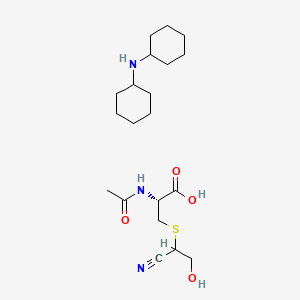



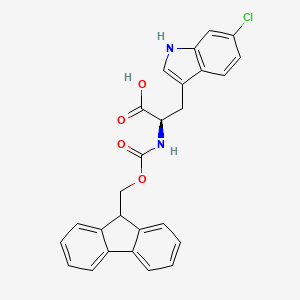

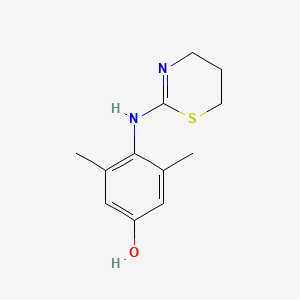
![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)

